BenchChemオンラインストアへようこそ!

Difucosyllacto-N-hexaose a

human milk oligosaccharide quantification infant nutrition lactation biochemistry

Difucosyllacto-N-hexaose a (DFLNH a) is a neutral, di‑fucosylated human milk oligosaccharide (HMO) with the molecular formula C₅₂H₈₈N₂O₃₉. Its octasaccharide core is built on a Galβ1‑3GlcNAc (type 1) backbone, decorated at two distinct positions by α‑L‑fucose residues—α1‑2‑linked to a terminal galactose and α1‑3‑linked to a subterminal N‑acetylglucosamine—yielding the Lewis a and Lewis x epitopes simultaneously on a single branched architecture.

Molecular Formula C52H88N2O39
Molecular Weight 0
CAS No. 125091-31-8
Cat. No. B1168776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifucosyllacto-N-hexaose a
CAS125091-31-8
Molecular FormulaC52H88N2O39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difucosyllacto-N-hexaose a (CAS 125091‑31‑8): Structural Identity and Core Physicochemical Baseline for HMO‑Focused Procurement


Difucosyllacto-N-hexaose a (DFLNH a) is a neutral, di‑fucosylated human milk oligosaccharide (HMO) with the molecular formula C₅₂H₈₈N₂O₃₉ [1]. Its octasaccharide core is built on a Galβ1‑3GlcNAc (type 1) backbone, decorated at two distinct positions by α‑L‑fucose residues—α1‑2‑linked to a terminal galactose and α1‑3‑linked to a subterminal N‑acetylglucosamine—yielding the Lewis a and Lewis x epitopes simultaneously on a single branched architecture [2]. The linkage pattern has been confirmed by NMR and mass spectrometry, and the compound is commercially available as a certified oligosaccharide standard for capillary electrophoresis and liquid chromatography applications .

Why Unqualified Substitution of Difucosyllacto-N-hexaose a with Closely Related HMOs Compromises Experimental Reproducibility


Human milk oligosaccharides that share an identical sum formula and degree of fucosylation can display sharply divergent biological readouts because the positional placement of fucose dictates epitope identity (Lewis a vs. Lewis x), branch topology, and epitope valency [1]. Directly relevant to procurement, DFLNH a is specifically recognized by bacterial solute‑binding proteins that accommodate the dual‑epitope branched architecture; its monofucosylated and linear congeners do not engage the same transporters with comparable affinity, as demonstrated by ABC‑importer knockout and ligand‑binding experiments in Bifidobacterium longum subsp. infantis [2]. Consequently, swapping DFLNH a with DFLNH I, DFLNH b, or a monofucosyllacto‑N‑hexaose cannot be assumed to reproduce prebiotic, anti‑adhesive, or microbiota‑modulating outcomes without explicit re‑validation [3].

Quantitative Comparator Evidence for Difucosyllacto-N-hexaose a (DFLNH a): Abundance, Ecological Selectivity, Epitope Valency, and Structural Identity


Milk Concentration of DFLNH a Relative to Cognate Fucosylated HMOs in a Large Mother‑Infant Cohort

In a Malawian mother‑infant cohort (n=659, 6 months postpartum), the absolute concentration of DFLNH a was measured at 0.82 mg/L, which is substantially lower than the most abundant HMO in the same study, 2′‑fucosyllactose (2′‑FL, approximately 2500 mg/L), but comparable in magnitude to other late‑lactation, di‑fucosylated or branched species [1]. This concentration positions DFLNH a as a low‑abundance but consistently detectable HMO whose biological impact may be driven by epitope quality rather than mass quantity.

human milk oligosaccharide quantification infant nutrition lactation biochemistry

Negative Association of DFLNH with Microbiota Diversity (Shannon Index) Versus a Null Association for Lacto‑N‑hexaose with Infant Growth

Among secretor mothers in a cohort of 107 women at 3 months postpartum, DFLNH (combined DFLNH a, DFLNH I, and DFLNH b in the analytical method) showed a statistically significant negative association with milk microbiota diversity (Shannon index: β = −1.7 ± 0.78, P = 0.029) [1]. In contrast, the non‑fucosylated core HMO lacto‑N‑hexaose (LNH) did not exhibit any significant association with infant length‑for‑age z‑scores (β = −0.027, 95% CI −0.36 to 0.31, P = 0.87) in a separate mother‑infant cohort [2]. This divergence suggests that di‑fucosylation on the hexaose core confers ecological activity that is absent in the unfucosylated precursor.

gut microbiota diversity secretor-status stratified analysis human milk microbiome

DFLNH a as the Most Abundant Di‑Fucosyllacto‑N‑hexaose Isomer in Human Milk: Quantified Superiority over DFLNH b

Comprehensive HMO profiling by microfluidic chip‑TOF mass spectrometry identified DFLNH a as the most abundant difucosyllacto‑N‑hexaose isomer in pooled human milk samples, with a significantly larger peak area compared with DFLNH b [1]. This quantitative dominance is a direct consequence of the secretor‑ and Lewis‑gene‑dependent fucosyltransferase expression, confirming that isomer identity, not merely the sum formula, governs natural abundance [2].

HMO isomer profiling mass spectrometry quantification Lewis blood group secretor phenotype

Unique Dual Lewis a / Lewis x Epitope Topology of DFLNH a Enables Multivalent Lectin Engagement Not Supported by Monofucosylated Hexaoses

DFLNH a simultaneously displays the α1‑4‑fucosylated Lewis a epitope and the α1‑3‑fucosylated Lewis x epitope on a single branched octasaccharide scaffold [1]. In contrast, fucosyllacto‑N‑hexaose I (FLNH I) carries only a single α1‑2‑fucose on the terminal galactose, and lacto‑N‑hexaose lacks fucose altogether . The Lewis a trisaccharide (Galβ1‑3(Fucα1‑4)GlcNAc) has been shown to bind the Pseudomonas aeruginosa PA‑IIL lectin with a Kd of 2.2 × 10⁻⁷ M [2]; while the Kd for the full octasaccharide DFLNH a has not been directly reported, its dual‑epitope architecture logically offers two independent fucose‑presenting termini for simultaneous engagement of lectins or bacterial adhesins, a multivalent advantage unavailable with any monofucosylated congener.

glycan‑lectin interaction anti‑adhesive decoy multivalency

Verified Application Scenarios Where Difucosyllacto-N-hexaose a (DFLNH a) Is the Preferred Procurement Choice


High‑Resolution Quantification of Low‑Abundance Di‑Fucosylated HMOs in Breast Milk Cohorts

Because DFLNH a is the most abundant difucosyllacto‑N‑hexaose isomer in human milk [1] yet remains a low‑concentration species (~0.82 mg/L in mature milk [2]), it serves as the authentic calibration standard for accurate mass‑spectrometry or HPLC‑based quantitation in nutritional epidemiology studies. Substituting DFLNH b or DFLNH I would introduce isomer‑specific bias in peak assignment and quantification, compromising the validity of association analyses with infant health outcomes.

Mechanistic Studies of Fucosylated HMO Uptake by Bifidobacterium longum subsp. infantis ABC Transporters

DFLNH a, as a branched, di‑fucosylated type I HMO, represents the natural substrate for the BiGFL‑BP‑associated ABC importer that is responsible for internalizing the Lewis a trisaccharide in B. infantis [3]. Knockout and growth experiments have demonstrated that this transporter system discriminates between LNB, Lea trisaccharide, and longer HMOs [3]; therefore, DFLNH a is the required compound for competition assays, crystallography, and transport‑kinetic experiments aiming to define substrate specificity of this therapeutically relevant uptake system.

Multivalent Anti‑Adhesion Screening Against Fucose‑Binding Enteric and Respiratory Pathogens

The dual‑epitope display (Lewis a + Lewis x) on a single DFLNH a molecule enables systematic evaluation of decoy‑receptor activity against lectin‑mediated adhesion by pathogens such as Pseudomonas aeruginosa (PA‑IIL lectin, Kd ≈ 2.2 × 10⁻⁷ M for Lea [4]) or Campylobacter jejuni. Using DFLNH a rather than monofucosylated HMOs provides a built‑in multivalency advantage that is especially relevant for surface‑plasmon‑resonance, hemagglutination‑inhibition, and epithelial‑cell adhesion assays designed to rank anti‑adhesive potency.

Certified Oligosaccharide Reference Standard for Capillary Electrophoresis and Liquid Chromatography Method Validation

DFLNH a is commercially supplied as a dry‑solid oligosaccharide standard with certified identity (fluorescently labeled at the reducing terminus), monoisotopic mass of 1364.4964 Da, and documented stability (5 years dry at −20 °C, 6 months after reconstitution) . This makes it the only traceable, identity‑verified member of the difucosyllacto‑N‑hexaose family available as an analytical reference, enabling compliance with good laboratory practice in chromatographic and electrophoretic method qualification.

Quote Request

Request a Quote for Difucosyllacto-N-hexaose a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.